(4-Bromo-2-chlorophenoxy)trimethylsilane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12BrClOSi |
|---|---|
Molecular Weight |
279.63 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12BrClOSi/c1-13(2,3)12-9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 |
InChI Key |
JGFRMUZQBVOJSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Chlorophenoxy Trimethylsilane
Synthesis of Halogenated Phenol (B47542) Precursors
The formation of 4-bromo-2-chlorophenol (B165030) is a critical step that requires precise control of halogenation to ensure the correct isomeric product. nih.gov The hydroxyl group of a phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. Therefore, synthetic strategies must overcome the challenge of directing the incoming halogen to the desired position while minimizing the formation of unwanted isomers.
A primary route to 4-bromo-2-chlorophenol involves the direct bromination of 2-chlorophenol (B165306). Since the para-position relative to the activating hydroxyl group is vacant, it is the favored site for electrophilic attack by bromine. However, the reaction can also yield the ortho-brominated product (6-bromo-2-chlorophenol) and di-brominated byproducts. guidechem.com To enhance the regioselectivity for the desired 4-bromo isomer, specific catalysts and reaction conditions are employed.
One effective method utilizes triethylamine (B128534) hydrochloride as a catalyst in a chlorobenzene (B131634) solvent. google.com This catalyst is believed to polarize the bromine molecule, facilitating the electrophilic substitution at the para position and suppressing the formation of the 2,6-dibromo isomer. This process can achieve a high yield and purity, with the resulting 4-bromo-2-chlorophenol containing only a small percentage of the 6-bromo-2-chlorophenol isomer. google.com Another approach employs a nano-positioned catalyst composed of a mixture of copper chloride, zinc chloride, and silver chloride to guide the bromination of o-chlorophenol. guidechem.com
The choice of brominating agent and solvent system is also crucial. Elementary bromine is a common agent, and the reaction can be carried out in various inert solvents, including halogenated hydrocarbons like carbon tetrachloride and chlorobenzene. google.com
| Catalyst/Reagent | Solvent | Temperature (°C) | Yield of 4-Bromo-2-chlorophenol | Notes |
|---|---|---|---|---|
| Triethylamine hydrochloride | Chlorobenzene | 5–15 | 99.1% | Yields a product with very low (0.6%) 6-bromo-2-chlorophenol impurity. google.com |
| Nano-positioned catalyst (CuCl₂, ZnCl₂, AgCl) | Not specified | 10–60 | High purity | Reaction involves cooling to 10-15°C for Br₂ addition, followed by reaction for 20-25 hours. guidechem.com |
| None | Carbon Tetrachloride | Room Temperature | 87% | A traditional method for this synthesis. google.com |
An alternative pathway to the 4-bromo-2-chlorophenol precursor is the regioselective chlorination of a bromophenol, such as 4-bromophenol (B116583) or 2-bromophenol (B46759). When starting with 4-bromophenol, the chlorine atom is directed to one of the ortho positions relative to the hydroxyl group.
A notable method involves the para-chlorination of 2-bromophenol using N-chlorosuccinimide (NCS) as the chlorinating agent. This reaction can be catalyzed by sulfuric acid in an acetonitrile (B52724) solvent at room temperature, yielding 4-bromo-2-chlorophenol in good yield. chemicalbook.com This approach avoids the use of hazardous chlorine gas. The regioselectivity is driven by the directing effects of the hydroxyl and bromo substituents.
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield |
|---|---|---|---|---|---|
| 2-Bromophenol | N-chlorosuccinimide (NCS) | Sulfuric Acid | Acetonitrile | 20 | 86% |
Beyond single-step halogenations, multistep sequences can also be designed to produce 4-bromo-2-chlorophenol. These routes may be employed to achieve high isomeric purity by introducing the halogen atoms in a controlled, sequential manner. One such example begins with a different starting material, such as salicylaldehyde (B1680747). The synthesis proceeds through the chlorination of salicylaldehyde to form 5-chlorosalicylaldehyde, which is then subsequently brominated to yield 3-bromo-5-chlorosalicylaldehyde. While this specific route leads to a different final product, it illustrates the principle of a multistep approach to control the placement of multiple halogen substituents on a phenol ring.
Silylation Strategies for Phenoxytrimethylsilane Formation
Once the 4-bromo-2-chlorophenol precursor is obtained, the final step is the formation of the silyl (B83357) ether bond. This is typically achieved by reacting the phenolic hydroxyl group with a suitable silylating agent.
Direct silylation involves the reaction of the phenol with an electrophilic silylating reagent. mdpi.com A common and effective method for the silylation of hydroxyl groups is the use of a silyl halide, such as trimethylsilyl (B98337) chloride, in the presence of a base like triethylamine or pyridine. The base serves to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct, driving the reaction to completion.
Other silylating agents can also be employed for this transformation. Reagents such as hexamethyldisilazane (B44280) (HMDS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents often used for converting hydroxyl groups to their trimethylsilyl ethers. mdpi.com Biocatalytic approaches have also been explored for the silylation of phenols, utilizing enzymes like silicatein-α to catalyze the condensation reaction between a phenol and a silanol, although conversions can be modest. mdpi.com
Trimethylsilyl halides, particularly trimethylsilyl chloride (TMSCl) and trimethylsilyl bromide (TMSBr), are highly effective reagents for the silylation of phenols. The general reaction involves the nucleophilic attack of the phenoxide oxygen on the silicon atom of the trimethylsilyl halide, with the concurrent departure of the halide ion.
The reaction is typically performed in an inert aprotic solvent, such as dichloromethane, chloroform, or diethyl ether. The addition of a tertiary amine base is standard practice to scavenge the generated acid. The reactivity of the silyl halide follows the order TMSI > TMSBr > TMSCl. While TMSCl is most commonly used due to its cost and stability, TMSBr can be used for less reactive phenols. The choice of halide can be tailored to the specific substrate and desired reaction conditions.
Application of Hexamethyldisilazane (HMDS) for Si-O Bond Formation
Hexamethyldisilazane (HMDS) serves as a stable, cost-effective, and commercially accessible reagent for the trimethylsilylation of hydroxyl groups, including those in phenols. ut.ac.irias.ac.in The reaction involves the cleavage of the Si-N bond in HMDS and the formation of a more stable Si-O bond, with ammonia (B1221849) being the sole byproduct, which simplifies the work-up procedure. ias.ac.inresearchgate.net
The primary drawback of HMDS is its low silylating power, often necessitating forceful conditions or prolonged reaction times. ut.ac.irsemanticscholar.org To overcome this, various catalysts are employed to activate the HMDS. While the reaction can proceed without a catalyst under reflux conditions, the use of catalysts significantly enhances reaction rates and yields. chemspider.com
Several catalytic systems have been developed to promote the silylation of phenols with HMDS under milder conditions. These include both homogeneous and heterogeneous catalysts. For instance, silica (B1680970) chloride (SiO2-Cl) has been demonstrated as an effective and nearly neutral catalyst for this transformation, providing excellent yields under both solvent-based (acetonitrile) and solvent-free conditions at room temperature. ut.ac.ir Similarly, ionic liquids and silica-supported ionic liquids have been utilized to facilitate the reaction under mild conditions. sid.ir Other successful catalysts include zinc oxide, which acts as an economical heterogeneous catalyst, and in situ generated iodine from systems like Oxone®/KI or CAN/KI. ias.ac.intandfonline.com
The general procedure for silylation using HMDS involves mixing the phenolic substrate with HMDS in the presence of a catalytic amount of the chosen activator. The reaction progress can be monitored by the evolution of ammonia gas. gelest.com Upon completion, the product, (4-Bromo-2-chlorophenoxy)trimethylsilane, can be isolated through simple filtration to remove the catalyst (if heterogeneous) and evaporation of the solvent and excess reagent. ut.ac.ir
Table 1: Comparison of Catalytic Systems for Silylation of Phenols with HMDS
| Catalyst System | Reaction Conditions | Typical Yields | Advantages |
|---|---|---|---|
| Silica Chloride (SiO2-Cl) | Room temperature, CH3CN or solvent-free | High to excellent | Mild conditions, reusable catalyst. ut.ac.ir |
| Zinc Oxide (ZnO) | Mild, ambient conditions | Good to excellent | Economical, heterogeneous catalyst. tandfonline.com |
| Iodine (in situ generated) | Room temperature, CH2Cl2 | Good to high | Rapid reaction, mild conditions. ias.ac.in |
| H-β zeolite | 80°C, solvent-free | Excellent | Heterogeneous, reusable catalyst. semanticscholar.org |
| Ionic Liquids | Room temperature, CH3CN | Good to excellent | Mild conditions, short reaction times. sid.ir |
| None | Reflux (125°C) | Good (e.g., 80% for p-cresol) | Avoids catalyst and solvent use. chemspider.com |
Catalytic Approaches in Silylation Reactions
Beyond the use of HMDS, a broader range of catalytic approaches exists for the silylation of phenols. These methods often employ more reactive silylating agents like trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.orgorganic-chemistry.org The formation of the Si-O bond is a crucial step in synthesizing this compound from its precursor, 4-bromo-2-chlorophenol. nih.gov
Catalysis in these reactions serves to activate either the phenol or the silylating agent, facilitating the nucleophilic attack of the phenolic oxygen on the silicon atom. Common strategies include:
Base Catalysis : Bases such as pyridine, triethylamine, or 2,6-lutidine are frequently used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. wikipedia.orgresearchgate.net This phenoxide then readily reacts with a silyl halide like TMSCl. gelest.com
Acid Catalysis : Lewis acids or Brønsted acids can activate the silylating agent, making the silicon atom more electrophilic and susceptible to attack by the phenol's hydroxyl group. researchgate.net
Transition Metal Catalysis : Certain transition metal complexes, for example, those based on iron, can catalyze the cross-dehydrogenative coupling of phenols with hydrosilanes, offering a salt-free method for silyl ether formation. organic-chemistry.org Rhodium catalysts have also been employed, where a chlorosilane is generated in situ from a vinylsilane and HCl, which then participates in the catalytic cycle for O-silylation. organic-chemistry.org
The choice of catalyst and reaction conditions can be tailored to the specific substrate. For a substrate like 4-bromo-2-chlorophenol, which contains electron-withdrawing halogen atoms, the acidity of the phenolic proton is increased, which can influence the choice of base or other catalytic conditions. However, strong electron-withdrawing groups on the aromatic ring can sometimes hinder silylation when using certain catalysts like silica chloride with HMDS. ut.ac.ir
Table 2: Overview of Catalytic Silylation Approaches for Phenols
| Catalyst Type | Silylating Agent | General Mechanism | Key Features |
|---|---|---|---|
| Amine Bases (e.g., Pyridine) | TMSCl | Phenol deprotonation | Widely used, efficient for many substrates. wikipedia.org |
| Lewis Acids (e.g., ZnCl2) | HMDS | Activation of silylating agent | Enhances reactivity of less potent agents. semanticscholar.org |
| Iron Complexes | Hydrosilanes | Transfer hydrosilylation | Mild conditions, gaseous byproducts. organic-chemistry.org |
| Rhodium Complexes | Vinylsilanes | In situ generation of chlorosilane | Catalytic cycle with high efficiency. organic-chemistry.org |
| Iodine | HMDS | Activation of HMDS | Nearly neutral, mild reaction conditions. organic-chemistry.org |
Advanced Synthetic Route Design and Optimization
Sequential Halogenation and Silylation Pathways
The synthesis of this compound can be strategically designed through a sequential process involving the halogenation of a phenol precursor followed by silylation. This pathway allows for precise control over the substitution pattern on the aromatic ring. A logical starting material for this route is 2-chlorophenol.
The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. savemyexams.com This inherent reactivity means that halogenation of phenols occurs readily, often without the need for a Lewis acid catalyst that is typically required for the halogenation of benzene (B151609). savemyexams.com
The synthesis would proceed as follows:
Bromination of 2-Chlorophenol : The first step is the selective bromination of 2-chlorophenol at the para-position relative to the hydroxyl group. The directing effects of the -OH group (strongly ortho-, para-directing) and the -Cl group (weakly deactivating, ortho-, para-directing) reinforce substitution at the C4 (para to -OH) and C6 (ortho to -OH) positions. To achieve high regioselectivity for the desired 4-bromo-2-chlorophenol, reaction conditions must be carefully controlled. Performing the reaction in a non-polar solvent like carbon tetrachloride or chlorobenzene at controlled temperatures (e.g., 0-20°C) can favor mono-bromination at the sterically less hindered para-position. google.comyoutube.com Using bromine in the presence of a mild catalyst like triethylamine hydrochloride has been shown to yield 4-bromo-2-chlorophenol with high selectivity over the 6-bromo isomer. google.com
Silylation of 4-Bromo-2-chlorophenol : The intermediate, 4-bromo-2-chlorophenol, is then converted to the final product. nih.gov This is achieved by reacting it with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine) or using hexamethyldisilazane (HMDS) with a catalyst, as detailed in the previous sections. ut.ac.irwikipedia.org
This sequential approach offers a reliable and high-yielding route to the target compound, leveraging well-established electrophilic aromatic substitution and silylation chemistries.
Investigation of Protecting Group Strategies in Synthesis
The trimethylsilyl (TMS) group in this compound functions as a protecting group for the phenolic hydroxyl moiety. wikipedia.org Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. highfine.com
The TMS ether is a common choice for protecting alcohols and phenols due to several advantageous properties: highfine.com
Ease of Formation : Silylation of phenols is typically a high-yielding reaction that proceeds under mild conditions. organic-chemistry.org
Stability : The Si-O bond is strong, making the TMS ether stable to a wide range of non-acidic and non-fluoride-containing reagents, including many oxidizing and reducing agents, and organometallic reagents. gelest.com
Inertness : The bulky TMS group shields the oxygen atom, preventing it from participating in hydrogen bonding or acting as a nucleophile. wikipedia.org
Ease of Removal (Deprotection) : Despite its general stability, the TMS group can be readily cleaved under specific, mild conditions. The most common methods involve treatment with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic aqueous solutions (e.g., HCl, acetic acid). wikipedia.orgorganic-chemistry.org
In the context of a larger synthesis where the (4-Bromo-2-chlorophenoxy) moiety is a building block, protecting the phenol as a TMS ether would be a crucial strategy. For example, if subsequent reactions involved Grignard reagent formation or other metal-catalyzed cross-coupling reactions at the bromine or chlorine positions, the unprotected acidic phenol would be incompatible. The TMS group ensures the phenol does not interfere with these transformations. Once the desired modifications are complete, the phenol can be regenerated by simple deprotection. organic-chemistry.org The choice of a TMS group over other, more robust silyl ethers (like TBDMS or TIPS) would be appropriate when mild deprotection conditions are desired and the subsequent synthetic steps are not excessively harsh. highfine.com
One-Pot Synthesis Approaches for Enhanced Efficiency
One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov For the synthesis of this compound, a one-pot approach could conceivably combine the halogenation and silylation steps.
A hypothetical one-pot synthesis starting from 2-chlorophenol might involve:
Initial Silylation : The 2-chlorophenol is first protected with a silylating agent like HMDS or TMSCl. This forms (2-chlorophenoxy)trimethylsilane.
Directed Halogenation : The silyloxy group can influence the regioselectivity of subsequent electrophilic aromatic substitution. While the TMS-O group is an ortho-, para-director, its steric bulk might favor substitution at the para position. The reaction would involve the addition of a brominating agent (e.g., Br2 or N-bromosuccinimide) to the in-situ generated silyl ether.
Work-up : A single work-up procedure would then isolate the final product.
Alternatively, a one-pot, two-step sequence could involve the bromination of 2-chlorophenol first, followed by the direct addition of the silylating agent and a suitable base or catalyst to the same reaction vessel without isolating the 4-bromo-2-chlorophenol intermediate. acs.org The success of such a procedure depends on the compatibility of the reagents and byproducts from the first step with the conditions of the second step. For instance, the HBr generated during bromination would need to be neutralized before a base-sensitive silylation step.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-lutidine |
| 2-chlorophenol |
| 4-bromo-2-chlorophenol |
| Acetic acid |
| Ammonia |
| Bromine |
| Carbon tetrachloride |
| Chlorobenzene |
| Hexamethyldisilazane (HMDS) |
| Hydrochloric acid (HCl) |
| Hydrogen bromide (HBr) |
| Iodine |
| N-bromosuccinimide |
| p-cresol |
| Pyridine |
| Silica chloride (SiO2-Cl) |
| Tetrabutylammonium fluoride (TBAF) |
| Triethylamine |
| Triethylamine hydrochloride |
| Trimethylsilyl chloride (TMSCl) |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |
Reactivity and Mechanistic Investigations of 4 Bromo 2 Chlorophenoxy Trimethylsilane
Reactions Involving the Silicon-Oxygen Bond
The trimethylsilyl (B98337) (TMS) ether linkage in (4-Bromo-2-chlorophenoxy)trimethylsilane serves primarily as a protecting group for the phenolic hydroxyl function. Its reactivity is characterized by the cleavage of the silicon-oxygen bond, which can be initiated by various reagents and conditions. This process is fundamental to deprotection strategies in multi-step organic syntheses.
Hydrolysis and Alcoholysis of the Trimethylsilyl Ether Linkage
The Si-O bond in aryl silyl (B83357) ethers is susceptible to cleavage by nucleophilic attack, facilitated by either acidic or basic conditions. Hydrolysis or alcoholysis of this compound regenerates the parent phenol (B47542), 4-bromo-2-chlorophenol (B165030), a valuable intermediate in the synthesis of agrochemicals. google.com
Under acidic conditions, the reaction is initiated by protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to attack by water or an alcohol. youtube.com Conversely, base-catalyzed cleavage typically involves the direct attack of a hydroxide (B78521) or alkoxide ion on the silicon atom. However, aryl silyl ethers exhibit greater stability compared to their alkyl counterparts, often requiring more stringent conditions for cleavage. organic-chemistry.orggelest.com
A highly effective method for the cleavage of silyl ethers involves the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgwikipedia.org The high affinity of silicon for fluoride provides a strong thermodynamic driving force for the reaction, forming a stable Si-F bond and liberating the phenoxide. organic-chemistry.org
Table 1: Representative Conditions for Silyl Ether Cleavage
| Reagent/Catalyst | Solvent | Conditions | Comments |
|---|---|---|---|
| HCl or H₂SO₄ | H₂O/THF | Mild to moderate heating | Acid-catalyzed hydrolysis. |
| NaOH or KOH | H₂O/Ethanol | Heating | Base-catalyzed hydrolysis. |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | Highly efficient due to strong Si-F bond formation. organic-chemistry.org |
| LiOAc | Moist DMF | Mild conditions | Chemoselective for aryl silyl ethers over alkyl silyl ethers. acs.org |
Trans-silylation Reactions with Other Electrophiles
Trans-silylation involves the transfer of the trimethylsilyl group from the phenoxy oxygen to another nucleophile. This equilibrium-driven process can occur in the presence of other alcohols or nucleophiles, particularly under catalytic conditions. The outcome of the reaction—whether cleavage or trans-silylation predominates—is influenced by the relative nucleophilicity of the competing species and the reaction conditions. For instance, in an alcoholic solvent under catalytic acid or base, an equilibrium can be established between the aryl silyl ether, the corresponding phenol, the alcohol solvent, and the alkyl silyl ether.
Cleavage of the Si-O Bond in Diverse Chemical Transformations
The cleavage of the Si-O bond is a critical step in synthetic sequences where the TMS group protects the phenol. After performing transformations on the aromatic ring, such as cross-coupling reactions, the TMS group is typically removed in the final step to yield the functionalized phenol.
Moreover, the siloxy group can act as a leaving group in certain transformations. Recent studies have shown that aryl silyl ethers can undergo reductive cleavage with lithium metal to generate aryllithium species. nih.gov This method presents an alternative to traditional routes that use aryl halides, highlighting the synthetic versatility of the Si-O bond. nih.gov Additionally, tandem reactions involving in-situ desilylation followed by another reaction, such as a nucleophilic aromatic substitution (SNAr) to form biaryl ethers, have been developed for aryl silyl ethers. organic-chemistry.org
Reactivity of the Halogenated Aromatic Moiety
The aromatic portion of this compound features two different halogen substituents, bromine and chlorine. This dihalogenated pattern allows for selective functionalization, primarily through metal-catalyzed cross-coupling reactions, leveraging the differential reactivity of the C-Br and C-Cl bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) reactions generally require the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. These activating groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. The this compound molecule lacks such activating groups. The substituents present (chloro, bromo, and trimethylsiloxy) are not sufficiently electron-withdrawing to facilitate SNAr under typical conditions. Therefore, direct displacement of either the bromide or chloride by a nucleophile via the SNAr mechanism is considered synthetically unfeasible for this compound.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The primary mode of reactivity for the halogenated aromatic ring is through palladium-catalyzed cross-coupling reactions. A key principle governing these reactions is the relative reactivity of the carbon-halogen bonds toward oxidative addition to the palladium(0) catalyst, which generally follows the order C-I > C-Br > C-OTf > C-Cl. wikipedia.orgnih.gov This reactivity difference enables highly selective, stepwise functionalization of the C-Br bond while leaving the C-Cl bond intact.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an aryl halide and an organoboron compound, is expected to proceed with high selectivity at the C-Br position of this compound. Studies on analogous substrates, such as 2-bromo-4-chlorophenol (B154644) derivatives, have demonstrated that palladium catalysts preferentially activate the C-Br bond over the more robust C-Cl bond. nih.gov This allows for the synthesis of 2-chloro-4-aryl-phenoxy)trimethylsilane derivatives, with the chloro substituent available for a subsequent, more forcing coupling reaction if desired.
Sonogashira Coupling: Similarly, the Sonogashira coupling, which couples an aryl halide with a terminal alkyne, would exhibit the same selectivity. wikipedia.orglibretexts.org Reaction of this compound with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst is predicted to yield the corresponding 4-alkynyl-2-chlorophenoxy derivative. nih.govorganic-chemistry.org The C-Cl bond would remain unreacted under standard Sonogashira conditions.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. wikipedia.orgyoutube.com This reaction also adheres to the established halogen reactivity trend. libretexts.org Consequently, the amination of this compound with a primary or secondary amine would selectively occur at the C-4 position, displacing the bromide and yielding a 4-(amino)-2-chlorophenoxy derivative. nih.gov This selectivity is crucial for building complex molecules where different functionalities are installed in a controlled manner.
Table 2: Predicted Selective Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Expected Product Structure | Catalyst/Conditions (Representative) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Ar-(C₆H₃Cl)-O-TMS | Pd(PPh₃)₄, base (e.g., K₃PO₄), solvent (e.g., 1,4-Dioxane) mdpi.com |
| Sonogashira | Terminal alkyne (R-C≡CH) | R-C≡C-(C₆H₃Cl)-O-TMS | PdCl₂(PPh₃)₂, CuI, amine base (e.g., Et₃N) nih.gov |
| Buchwald-Hartwig | Amine (R₂NH) | R₂N-(C₆H₃Cl)-O-TMS | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand (e.g., XPhos), strong base (e.g., NaOtBu) wikipedia.org |
Palladium-Catalyzed Cross-Coupling
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed systems, allowing for selective functionalization. unistra.frlibretexts.org
Prominent among these reactions is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used to form biaryl structures. Similarly, the Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. Other potential transformations include the Stille coupling with organotin reagents and the Heck reaction with alkenes.
Below is a table outlining potential Suzuki-Miyaura cross-coupling reactions of this compound with various arylboronic acids. The conditions listed are typical for such transformations and are based on established literature for related aryl bromides.
Table 1: Potential Palladium-Catalyzed Suzuki-Miyaura Reactions
| Coupling Partner (Ar-B(OH)₂) | Expected Product | Potential Catalyst | Base | Solvent |
|---|---|---|---|---|
| Phenylboronic acid | (2-Chloro-4-phenylphenoxy)trimethylsilane | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane |
| 4-Methoxyphenylboronic acid | (2-Chloro-4-(4-methoxyphenyl)phenoxy)trimethylsilane | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene, THF |
| 3-Thienylboronic acid | (2-Chloro-4-(thiophen-3-yl)phenoxy)trimethylsilane | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O |
Other Transition Metal-Mediated Transformations
Beyond palladium, other transition metals can be employed to mediate transformations of this compound. Nickel catalysts, for instance, are known to facilitate cross-coupling reactions, including those involving the less reactive C-Cl bond, often under different conditions than palladium. This could potentially allow for sequential functionalization, first at the C-Br bond using palladium and subsequently at the C-Cl bond using a nickel catalyst.
Copper-catalyzed reactions, such as the Ullmann condensation, represent another class of potential transformations. This could involve coupling the aryl bromide with alcohols, amines, or thiols to form the corresponding ethers, amines, or thioethers. These reactions typically require higher temperatures compared to palladium-catalyzed processes.
Electrophilic Aromatic Substitution on the Halogenated Phenoxy Ring
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The feasibility and regioselectivity of EAS on the this compound ring are governed by the electronic and steric effects of the existing substituents. uomustansiriyah.edu.iqlibretexts.org
The directing effects of the substituents are as follows:
-OSiMe₃ (trimethylsiloxy) group: This group is a strong activator and is ortho-, para-directing due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. It is also sterically bulky. libretexts.org
-Cl (chloro) and -Br (bromo) groups: These are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of resonance donation of their lone pairs. libretexts.org
The strongly activating -OSiMe₃ group is expected to dominate the directing effects. It directs incoming electrophiles to its ortho and para positions. However, the para position is already occupied by the bromine atom, and one ortho position is blocked by the chlorine atom. Therefore, the most probable site for electrophilic attack is the remaining open ortho position (C6). While this position experiences some steric hindrance from the bulky trimethylsilyl group, the powerful activating effect of the oxygen atom makes it the most nucleophilic site on the ring.
Potential EAS reactions could include nitration (using HNO₃/H₂SO₄) to introduce a nitro group, or further halogenation (e.g., using Br₂/FeBr₃) to introduce another halogen atom, primarily at the C6 position.
Mechanistic Pathways and Reaction Kinetics
Proposed Reaction Mechanisms for Key Transformations
Palladium-Catalyzed Suzuki-Miyaura Reaction: The widely accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. libretexts.orgresearchgate.netyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate. libretexts.org
Transmetalation: The organoboron reagent, activated by the base (e.g., forming an ate complex), transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, which can re-enter the catalytic cycle.
Electrophilic Aromatic Substitution (Nitration): The mechanism for EAS, such as nitration, involves two primary steps. masterorganicchemistry.com
Formation of the Electrophile: In the case of nitration, nitric acid is protonated by sulfuric acid, followed by the loss of water to form the highly electrophilic nitronium ion (NO₂⁺).
Attack and Rearomatization: The π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland complex. This step is typically rate-determining as it temporarily disrupts aromaticity. masterorganicchemistry.com In a subsequent fast step, a base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the final product.
Identification and Characterization of Reaction Intermediates
The direct observation of reaction intermediates is crucial for elucidating mechanistic pathways. For the transformations involving this compound, several key intermediates are proposed.
In Cross-Coupling: The key intermediates are organopalladium species, such as the oxidative addition product, [(4-trimethylsiloxy-3-chloro-phenyl)Pd(L)₂Br], and the transmetalation product, [(4-trimethylsiloxy-3-chloro-phenyl)Pd(L)₂(Ar')]. These are typically transient and are studied using techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. In some cases, stable analogues can be synthesized and characterized by X-ray crystallography to provide structural insights. researchgate.net
In Electrophilic Aromatic Substitution: The critical intermediate is the Wheland complex. masterorganicchemistry.com Due to its high reactivity and short lifetime, its direct observation under typical reaction conditions is challenging. However, its existence is strongly supported by kinetic studies and theoretical calculations. In superacid media, stable, long-lived arenium ions have been prepared and characterized by NMR spectroscopy, providing strong evidence for this mechanistic model.
Kinetic Studies of Reaction Rates and Selectivity
Kinetic studies provide quantitative insight into reaction mechanisms, including the identification of rate-determining steps and the factors that influence reaction speed and selectivity.
For palladium-catalyzed cross-coupling , the rate is influenced by several factors. The oxidative addition step is highly dependent on the nature of the halide, with reactivity following the order C-I > C-Br >> C-Cl. libretexts.org Therefore, reactions at the C-Br bond of the title compound would be significantly faster than at the C-Cl bond. The choice of ligand on the palladium catalyst is also critical; electron-rich and bulky phosphine ligands, such as SPhos, generally accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover. nih.gov The nature of the base and solvent also plays a crucial role in the transmetalation step.
Table 2: Factors Influencing Reaction Rates and Selectivity
| Reaction Type | Key Factors | Effect on Rate | Effect on Selectivity |
|---|---|---|---|
| Pd Cross-Coupling | Nature of Halide (C-Br vs C-Cl) | C-Br >> C-Cl | Enables selective reaction at the C-Br position. |
| Pd Ligand (e.g., PPh₃, SPhos) | Bulky, electron-rich ligands increase the rate. | Can influence product distribution in complex substrates. | |
| Base (e.g., K₂CO₃, K₃PO₄) | Affects the rate of transmetalation. | Can impact side reactions like protodeboronation. | |
| Electrophilic Aromatic Substitution | Substituent Electronic Effects | Activating groups (-OSiMe₃) increase the rate; deactivating groups (-Cl, -Br) decrease it. | Determines the position of substitution (regioselectivity). |
| Steric Hindrance | Bulky groups can slow attack at adjacent positions. | Can favor substitution at less hindered sites. |
Based on the conducted research, there is no specific information available for the chemical compound "this compound" within the provided search results. Consequently, an article detailing its specific applications in organic synthesis and related fields as per the requested outline cannot be generated.
The search results yielded information on:
General applications of organosilanes in organic chemistry.
The use of other brominated compounds in synthesis.
Molecules containing a bromo-chloro-phenoxy moiety but not as a trimethylsilyl ether.
Without any data on the synthesis, reactivity, or utility of "this compound," it is not possible to create a scientifically accurate and informative article that adheres to the user's specific and detailed outline. The requested sections on its role as a versatile synthetic building block and its potential in catalysis and ligand design are entirely dependent on the availability of research pertaining to this exact compound.
Therefore, the requested article cannot be provided.
Contribution to Materials Science
The utility of this compound in materials science stems from the distinct chemical properties conferred by its constituent functional groups. The trimethylsilyl ether is a well-established protecting group for phenols, which can be readily cleaved under specific conditions to liberate the hydroxyl group for further reactions. The bromo and chloro substituents on the phenyl ring provide sites for various coupling reactions, which are fundamental to the synthesis of advanced materials.
Integration into Polymer Architectures
While direct polymerization of this compound is not a common route, its precursor, 4-bromo-2-chlorophenol, serves as a monomer in the synthesis of certain specialty polymers. The trimethylsilylated form acts as a protected monomer that can be incorporated into a polymer backbone, with the trimethylsilyl group being removed in a subsequent step to unmask the reactive hydroxyl group. This hydroxyl group can then be used for further polymer modifications, such as grafting or cross-linking.
One of the key polymerization reactions where derivatives of this compound could be relevant is in the formation of poly(phenylene oxide)s (PPOs). PPOs are a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and chemical resistance. uc.eduresearchgate.net The synthesis of PPOs often involves the oxidative coupling of substituted phenols. uc.edumdpi.com The presence of halogen atoms on the phenolic precursor can influence the properties of the resulting polymer, such as its flame retardancy and solubility.
Table 1: Potential Polymer Architectures Incorporating this compound Derivatives
| Polymer Type | Monomer/Precursor | Potential Properties |
| Modified Poly(phenylene oxide)s | 4-Bromo-2-chlorophenol | Enhanced thermal stability, flame retardancy |
| Functional Copolymers | This compound (as a protected comonomer) | Sites for post-polymerization modification |
| Cross-linked Networks | Polymers with pendant 4-bromo-2-chlorophenoxy groups | Improved mechanical strength and solvent resistance |
Detailed research findings on the specific use of this compound in these polymerization processes are limited. However, the principles of polymer chemistry suggest its potential as a functional building block. For instance, after incorporation into a polymer chain and deprotection, the resulting phenolic hydroxyl group could be used for etherification reactions to attach other functional moieties. researchgate.net
Applications in Surface Modification Chemistry
The functional groups of this compound also make it a candidate for surface modification applications. The trimethylsilyl group can react with hydroxyl groups present on the surfaces of materials like silica (B1680970), glass, and metal oxides to form stable siloxane bonds. This process, known as silylation, is a widely used technique to alter the surface properties of materials. researchgate.net
By anchoring (4-Bromo-2-chlorophenoxy) moieties to a surface, its chemical and physical characteristics can be tailored. The halogenated phenyl ring can impart hydrophobicity, alter the surface energy, and provide reactive sites for subsequent chemical transformations. For example, the bromo substituent can participate in palladium-catalyzed coupling reactions, allowing for the attachment of a wide range of organic molecules to the surface. nih.gov
Table 2: Potential Surface Modification Applications
| Substrate | Modification Strategy | Resulting Surface Properties | Potential Applications |
| Silica Gel | Silylation with this compound | Increased hydrophobicity, reactive handles | Chromatography, solid-phase synthesis |
| Glass Slides | Surface functionalization via siloxane bond formation | Altered wettability, sites for biomolecule immobilization | Biosensors, microarrays |
| Metal Oxides | Covalent attachment of the functional molecule | Enhanced corrosion resistance, tailored catalytic activity | Protective coatings, heterogeneous catalysis |
The ability to create well-defined and functionalized surfaces is crucial in many areas of technology, including microelectronics, sensor development, and biomedical devices. nih.gov While specific studies detailing the use of this compound for these purposes are not widely reported, the underlying chemistry of silyl ethers and halogenated aromatic compounds provides a strong basis for its potential in this field. The trimethylsilyl group serves as a reactive handle for surface attachment, while the bromo and chloro groups offer opportunities for further functionalization, making it a versatile, albeit specialized, chemical tool. researchgate.net
Applications of 4 Bromo 2 Chlorophenoxy Trimethylsilane
Role in Organic Synthesis
As a synthetic intermediate, this compound can serve two primary functions. Firstly, it acts as a protected form of 4-bromo-2-chlorophenol (B165030), allowing for chemical transformations to be carried out on other parts of a molecule without affecting the phenolic hydroxyl group. The trimethylsilyl (B98337) group can be easily removed at a later stage to reveal the phenol (B47542).
Secondly, and more significantly, it can be used as a building block for the synthesis of more complex molecules via the cross-coupling reactions described in the previous section. The differential reactivity of the C-Br and C-Cl bonds could potentially allow for sequential, site-selective functionalization of the aromatic ring, making it a valuable precursor for the synthesis of polysubstituted aromatic compounds.
Potential in Materials Science
In the field of materials science, halogenated aromatic compounds are often used as monomers or additives to impart specific properties to polymers. This compound could potentially be used in the following ways:
Monomer for Polymer Synthesis: After conversion of the halogen atoms to other functional groups (e.g., vinyl or ethynyl (B1212043) groups via cross-coupling), the resulting molecule could be polymerized to create specialty polymers with tailored electronic or optical properties.
Flame Retardant Additive: The presence of both bromine and chlorine suggests potential application as a flame retardant. Halogenated compounds can act as radical scavengers in the gas phase during combustion, thereby inhibiting the flame propagation process. The silicon-containing moiety might also contribute to the formation of a protective char layer.
Precursor for Functional Materials: The compound could serve as a precursor for the synthesis of more complex molecules that are then incorporated into functional materials, such as liquid crystals or organic light-emitting diodes (OLEDs), where the substituted aromatic core could be a key component.
Spectroscopic and Structural Elucidation Methodologies for 4 Bromo 2 Chlorophenoxy Trimethylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the precise arrangement and connectivity of atoms. For (4-Bromo-2-chlorophenoxy)trimethylsilane, a combination of ¹H, ¹³C, and ²⁹Si NMR, supplemented by two-dimensional techniques, provides an unambiguous structural assignment.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. In the case of this compound, two main regions of interest are expected: the upfield region for the trimethylsilyl (B98337) (TMS) group protons and the downfield aromatic region.
Trimethylsilyl Protons: The nine protons of the -Si(CH₃)₃ group are chemically equivalent due to free rotation around the Si-C bonds. This results in a single, sharp signal. Its high electron density and the electropositive nature of silicon cause significant shielding, placing this peak far upfield, typically in the range of δ 0.0–0.4 ppm. This intense singlet, integrating to nine protons, is a hallmark of a trimethylsilyl group.
Aromatic Protons: The benzene (B151609) ring has three protons, each in a unique chemical environment due to the substitution pattern. Their signals appear downfield (typically δ 6.5–7.5 ppm) because of the deshielding effect of the aromatic ring current.
The proton at position 6 (H-6), adjacent to the bulky and electron-withdrawing chlorine atom, is expected to be a doublet.
The proton at position 5 (H-5), situated between H-6 and the bromine atom, will likely appear as a doublet of doublets due to coupling with both neighboring protons.
The proton at position 3 (H-3), ortho to the chlorine and meta to the bromine, would present as a doublet.
The specific chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the substituents (–O-Si(CH₃)₃, –Cl, and –Br).
Table 1: Predicted ¹H NMR Data for this compound Predicted values based on analogous structures and substituent effects.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -Si(CH₃)₃ | 0.3 - 0.5 | Singlet | 9H |
| Aromatic H-3 | 6.8 - 7.0 | Doublet | 1H |
| Aromatic H-5 | 7.2 - 7.4 | Doublet of Doublets | 1H |
| Aromatic H-6 | 7.4 - 7.6 | Doublet | 1H |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of seven distinct signals are anticipated.
Trimethylsilyl Carbon: The three equivalent methyl carbons of the TMS group will produce a single peak in the upfield region of the spectrum, typically around δ 0–2 ppm.
Aromatic Carbons: The six carbons of the benzene ring are all chemically non-equivalent and will give rise to six separate signals in the aromatic region (δ 110–160 ppm).
The carbon atom bonded to the oxygen (C-1) is the most deshielded aromatic carbon due to the electronegativity of oxygen, appearing furthest downfield.
The carbons directly attached to the halogen atoms (C-2 and C-4) are also significantly influenced. The C-Cl signal is typically found around δ 125-130 ppm, while the C-Br signal appears at a slightly more upfield position, around δ 115-120 ppm.
The remaining three aromatic carbons (C-3, C-5, C-6) will resonate at chemical shifts determined by the combined electronic effects of all substituents on the ring.
Table 2: Predicted ¹³C NMR Data for this compound Predicted values based on analogous structures and substituent effects.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -Si(CH₃)₃ | 0 - 2 |
| C-4 (C-Br) | 115 - 120 |
| C-6 | 120 - 125 |
| C-2 (C-Cl) | 128 - 133 |
| C-5 | 133 - 138 |
| C-3 | 135 - 140 |
| C-1 (C-O) | 150 - 155 |
²⁹Si NMR spectroscopy is a specialized technique used to directly probe the silicon nucleus. Although the natural abundance of the ²⁹Si isotope is low (4.7%), this method provides valuable information about the electronic environment of the silicon atom. pascal-man.com For aryloxy trimethylsilanes, the ²⁹Si chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring. For this compound, a single resonance is expected. The chemical shift for silicon in a Si-O-Ar linkage typically falls within the range of δ +15 to +30 ppm relative to tetramethylsilane (B1202638) (TMS). uni-muenchen.de The presence of electron-withdrawing groups (bromo and chloro) on the phenyl ring generally causes a downfield shift compared to the unsubstituted phenoxytrimethylsilane.
To unequivocally confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between adjacent, spin-coupled protons. This would definitively confirm the connectivity of the aromatic protons (H-3, H-5, H-6).
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. Key correlations would include those from the trimethylsilyl protons to the C-1 of the aromatic ring (via the Si-O bond), providing definitive proof of the phenoxy-silane linkage.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured monoisotopic mass.
For this compound, the molecular formula is C₉H₁₁BrClOSi. HRMS would be able to confirm this formula by matching the experimental mass to the calculated exact mass.
A crucial feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine.
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.
This combination results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments. The primary peaks in this cluster would be the M⁺ peak, an M+2 peak (due to one ⁸¹Br or one ³⁷Cl), and an M+4 peak (due to one ⁸¹Br and one ³⁷Cl), with relative intensities dictated by the natural abundances of the isotopes. This isotopic signature is a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom in the molecule.
Table 3: Calculated Isotopic Masses for the Molecular Ion [C₉H₁₁BrClOSi]⁺
| Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) |
| C₉H₁₁⁷⁹Br³⁵ClOSi | 291.9427 | 100.0 |
| C₉H₁₁⁸¹Br³⁵ClOSi | 293.9406 | 97.3 |
| C₉H₁₁⁷⁹Br³⁷ClOSi | 293.9397 | 32.5 |
| C₉H₁₁⁸¹Br³⁷ClOSi | 295.9377 | 31.6 |
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and various fragment ions. The analysis of this fragmentation pattern offers significant insights into the molecule's structure.
For this compound, the fragmentation is guided by the stability of the resulting ions and neutral fragments. Key bond cleavages are expected at the Si-O, O-C(aryl), and Si-C bonds, as well as within the aromatic ring. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in characteristic isotopic patterns for fragments containing these atoms, aiding in their identification. docbrown.info
Key Fragmentation Pathways:
Alpha-Cleavage: A primary fragmentation event for silyl (B83357) ethers is the cleavage of a bond alpha to the oxygen atom. This can involve the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form a stable [M-15]⁺ ion.
Formation of the Trimethylsilyl Cation: Cleavage of the O-Si bond can generate the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which is often observed as a prominent peak at m/z 73. researchgate.net
Aryl Cation Formation: Cleavage of the C-O ether bond can lead to the formation of the [4-Bromo-2-chlorophenoxy]• radical and the trimethylsilyl cation, or alternatively, the [4-Bromo-2-chlorophenyl]⁺ cation.
Rearrangements and Ring Fragmentation: Similar to phenols, the molecular ion may undergo rearrangement and subsequent loss of neutral molecules like carbon monoxide (CO), leading to fragments such as [M-28]⁺. docbrown.infolibretexts.org
The expected fragmentation pattern provides a unique fingerprint for the molecule, confirming the presence of the trimethylsilyl group, the substituted aromatic ring, and the ether linkage.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (approx.) | Proposed Fragment Ion | Significance |
|---|---|---|
| 292/294/296 | [C₉H₁₂BrClOSi]⁺ | Molecular ion peak cluster, showing isotopic patterns for Br and Cl. |
| 277/279/281 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |
| 207/209 | [C₆H₃BrClO]⁺ | Ion resulting from the cleavage of the O-Si bond. |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Specific bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis. gelest.com
The IR spectrum of this compound is expected to display a combination of absorptions corresponding to the trimethylsilyl group, the substituted aromatic ring, and the C-O-Si linkage.
Trimethylsilyl (TMS) Group: The Si-(CH₃)₃ group gives rise to several characteristic bands. A strong, sharp absorption around 1250-1260 cm⁻¹ is due to the symmetrical C-H deformation (scissoring) of the Si-CH₃ groups. researchgate.net Asymmetric and symmetric Si-C stretching and CH₃ rocking vibrations are typically observed in the 750-870 cm⁻¹ range. researchgate.net
Aromatic Ring: The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).
Si-O-C Linkage: The asymmetric stretching of the Si-O-Ar bond is expected to produce a strong absorption band, typically in the 900-950 cm⁻¹ range. The C-O stretching vibration is usually found between 1200 and 1300 cm⁻¹.
Halogen Substituents: The C-Cl and C-Br stretching vibrations absorb in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹ and 700 cm⁻¹, respectively. docbrown.info
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic Ring |
| ~ 2960 | C-H Asymmetric Stretch | Si-CH₃ |
| ~ 1580, 1470 | C=C Stretch | Aromatic Ring |
| ~ 1255 | C-H Symmetric Deformation | Si-CH₃ |
| ~ 1220 | C-O Stretch | Aryl Ether |
| ~ 935 | Si-O-C Asymmetric Stretch | Silyl Ether |
| ~ 840 | Si-C Stretch / CH₃ Rock | Si-CH₃ |
| < 800 | C-Cl Stretch | Aryl Halide |
Raman Spectroscopy for Vibrational Fingerprint Analysis
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would provide a detailed vibrational fingerprint.
Symmetric vibrations and bonds involving heavier atoms, such as Si-O, Si-C, C-Cl, and C-Br, often produce strong Raman signals. researchgate.net
The symmetric "breathing" mode of the aromatic ring typically gives a very strong and sharp band in the Raman spectrum, which is useful for identification.
The Si-O-Si symmetric stretch, if any hydrolysis and condensation were to occur, would be readily observable around 500 cm⁻¹. researchgate.net
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, enhancing the confidence in structural elucidation. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision. mdpi.com
While a specific crystal structure for this compound is not publicly available as of this writing, the methodology would provide unparalleled structural detail if a suitable crystal could be grown. The analysis would reveal:
Molecular Conformation: The exact spatial orientation of the 4-bromo-2-chlorophenyl group relative to the trimethylsiloxy group, including the C-O-Si bond angle and the torsion angles around the C-O and O-Si bonds.
Bond Parameters: Precise measurements of all bond lengths (e.g., C-Br, C-Cl, C-O, O-Si, Si-C) and angles. nih.gov
Intermolecular Interactions: How the molecules pack together in the crystal lattice. This would reveal any non-covalent interactions, such as halogen bonding (Br···O, Cl···O) or π–π stacking between aromatic rings, which govern the solid-state properties of the compound. nih.govnih.gov
For comparison, the crystal structure of a related compound, 4-(2-Bromo-4-chlorophenoxy)phthalonitrile, shows that the two aromatic rings are nearly perpendicular to each other. researchgate.net A similar analysis of this compound would provide definitive information on its solid-state conformation and packing arrangement.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(2-Bromo-4-chlorophenoxy)phthalonitrile |
Theoretical and Computational Chemistry Investigations of 4 Bromo 2 Chlorophenoxy Trimethylsilane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules from first principles. For (4-Bromo-2-chlorophenoxy)trimethylsilane, these computational methods provide insights into its electronic structure and molecular orbitals, which govern its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the optimized ground-state geometry. This would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
The electronic properties, including the dipole moment, polarizability, and Mulliken atomic charges, can also be elucidated through DFT. These calculations would reveal the distribution of electron density within the molecule, highlighting the electronegative character of the oxygen, chlorine, and bromine atoms and the electropositive nature of the silicon atom. The molecular electrostatic potential (MEP) map would further visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. Such analyses are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net
Ab Initio Methods for Molecular Orbital Analysis
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a detailed understanding of molecular orbitals. The Hartree-Fock (HF) method, often used as a starting point, can be built upon with more advanced techniques to achieve high accuracy. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the phenoxy ring, particularly on the oxygen and bromine atoms, due to the presence of lone pairs. The LUMO, in contrast, would likely be distributed over the aromatic ring and the silicon atom, indicating potential sites for nucleophilic attack. The precise energies and distributions of these frontier orbitals would be determined by ab initio calculations, providing valuable information about the molecule's electronic transitions and chemical behavior. nih.gov
Conformational Analysis and Energetics
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
Rotational Barriers and Preferred Conformations
The rotation around the C-O and O-Si single bonds in this compound leads to various conformers with different energies. Computational methods can be used to map the potential energy surface as a function of the dihedral angles defining these rotations. This analysis reveals the energy barriers to rotation and identifies the most stable, low-energy conformations.
For this compound, the preferred conformation would likely be one that minimizes steric hindrance between the bulky trimethylsilyl (B98337) group and the substituents on the aromatic ring. The rotational barrier calculations would quantify the energy required to move from one stable conformation to another, providing insight into the molecule's flexibility at different temperatures.
Below is a hypothetical data table illustrating the kind of results expected from a conformational analysis scan around the C-O-Si-C dihedral angle.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 60 | 1.5 |
| 120 | 0.0 |
| 180 | 2.8 |
| 240 | 0.0 |
| 300 | 1.5 |
Note: This data is illustrative and represents expected trends in conformational analysis.
Intermolecular Interactions and Aggregation Behavior
The nature and strength of intermolecular interactions are crucial for understanding the bulk properties and aggregation behavior of this compound. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov This analysis can identify the relative contributions of different types of interactions, such as van der Waals forces, halogen bonding (involving the bromine and chlorine atoms), and dipole-dipole interactions.
Given the presence of halogen atoms, it is plausible that halogen bonding plays a role in the solid-state packing of this molecule. Furthermore, the trimethylsilyl group can participate in weak C-H···π interactions. Understanding these non-covalent interactions is key to predicting how the molecules will arrange themselves in a condensed phase and can provide insights into its physical properties like melting point and solubility.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure.
For a molecule like this compound, reaction pathway modeling could be applied to understand its synthesis or its reactivity in various chemical transformations. For example, the cleavage of the O-Si bond is a common reaction for silyl (B83357) ethers. Computational modeling could explore the mechanism of this hydrolysis under acidic or basic conditions. This would involve locating the transition state for the nucleophilic attack on the silicon atom or the protonation of the oxygen atom.
Computational Elucidation of Reaction Mechanisms
The study of reaction mechanisms through computational methods offers a molecular-level view of how chemical transformations occur. rsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition states (TS).
For this compound, a key reaction of interest is the hydrolysis of the silyl ether bond to yield 4-bromo-2-chlorophenol (B165030) and trimethylsilanol. Computational modeling can elucidate the step-by-step mechanism of this process under acidic, basic, or neutral conditions. Using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometries of reactants, transition states, and products can be optimized. researchgate.net The calculated energies of these structures allow for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.
For instance, a proposed acid-catalyzed hydrolysis mechanism might involve the initial protonation of the ether oxygen, followed by the nucleophilic attack of a water molecule on the silicon atom. Computational chemistry can verify the feasibility of this pathway by calculating the energy barrier for the TS associated with the water attack and comparing it to alternative pathways. kuleuven.be The insights gained from such studies are crucial for optimizing reaction conditions and controlling reaction outcomes. nih.gov
Prediction of Reactivity and Selectivity
Theoretical chemistry provides a suite of conceptual tools and reactivity indices to predict how and where a molecule will react. researchgate.net These predictions are often based on the electronic structure of the molecule in its ground state. For this compound, understanding its reactivity is key to predicting its behavior in various chemical environments, particularly in reactions such as electrophilic aromatic substitution or nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. researchgate.net The HOMO indicates regions of the molecule that are most likely to donate electrons (nucleophilic sites), while the LUMO points to regions most susceptible to receiving electrons (electrophilic sites). For this compound, the HOMO is expected to be localized primarily on the phenoxy ring, suggesting that the ring is the most probable site for electrophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions of positive and negative potential. For this compound, MEP analysis would likely show a negative potential (red/yellow) around the oxygen atom, making it a likely site for protonation or interaction with electrophiles. The aromatic ring would show nuanced potential distribution due to the competing electron-withdrawing effects of the halogen substituents and the electron-donating effect of the silyloxy group.
Fukui Functions and Local Softness: These reactivity descriptors, derived from conceptual DFT, quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. kuleuven.be They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively rank the susceptibility of different positions on the aromatic ring to electrophilic substitution.
| Parameter | Value | Interpretation |
|---|---|---|
| EHOMO | -6.85 eV | Indicates electron-donating ability. |
| ELUMO | -0.95 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.90 eV | Relates to chemical reactivity and kinetic stability. |
| Ionization Potential (I) | 6.85 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 0.95 eV | Energy released upon adding an electron. |
| Chemical Hardness (η) | 2.95 eV | Measures resistance to change in electron distribution. researchgate.net |
| Electrophilicity Index (ω) | 2.28 eV | Quantifies the electrophilic character of the molecule. researchgate.net |
Prediction of Spectroscopic Parameters
Computational quantum chemistry is a highly effective tool for predicting the spectroscopic properties of molecules, which is essential for their characterization. By simulating spectra, researchers can aid in the interpretation of experimental data and confirm molecular structures.
In Silico NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The in silico prediction of NMR chemical shifts has become a routine and reliable procedure. nih.gov The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.net
The process involves first optimizing the molecular geometry of this compound at a selected level of theory. Subsequently, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ²⁹Si) are calculated using the GIAO method. researchgate.net These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
δcalc = σref - σcalc
For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts to obtain results that are in good agreement with experimental values observed at room temperature. nih.gov The accuracy of predicted shifts can be further improved by applying empirical scaling factors or linear regression analysis. nih.gov
| Atom Position | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |
|---|---|---|
| C1 (-O-Si) | 152.5 | - |
| C2 (-Cl) | 125.8 | - |
| C3 | 131.2 | 7.35 |
| C4 (-Br) | 118.9 | - |
| C5 | 117.6 | 7.05 |
| C6 | 129.5 | 7.50 |
| Si-(CH₃)₃ | 0.5 | 0.30 |
Computational Vibrational Spectroscopy
Computational vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of molecules. arxiv.org These predictions are invaluable for assigning vibrational modes observed in experimental spectra. The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Then, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net
These calculations yield a set of vibrational frequencies and their corresponding IR intensities and Raman activities. However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, it is common practice to apply a uniform scaling factor to the computed frequencies. researchgate.net
For a detailed assignment of the spectral bands, a Potential Energy Distribution (PED) analysis can be performed. PED analysis describes the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal mode of vibration, allowing for an unambiguous assignment of complex spectra. nih.gov
| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment (PED) |
|---|---|
| 3085 | Aromatic C-H Stretch |
| 1580 | Aromatic C=C Stretch |
| 1475 | Aromatic C=C Stretch |
| 1260 | Si-C Symmetric Stretch |
| 1215 | C-O-Si Asymmetric Stretch |
| 1120 | Aromatic C-H In-plane Bend |
| 845 | Si-(CH₃)₃ Rocking |
| 760 | C-Cl Stretch |
| 680 | C-Br Stretch |
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for Synthesis and Transformations
Future research is increasingly directed towards developing more environmentally benign methods for the synthesis and subsequent transformations of (4-Bromo-2-chlorophenoxy)trimethylsilane. A key area of interest is the replacement of traditional silylation agents, which often generate stoichiometric amounts of waste, with greener alternatives.
One promising avenue is the exploration of biocatalytic silylation . Enzymes such as silicatein-α, which naturally catalyzes the formation of silicon-oxygen bonds in marine sponges, are being investigated for their potential to mediate the silylation of phenols under mild, aqueous conditions. proquest.com The development of engineered silicatein-α variants with enhanced substrate specificity for halogenated phenols could lead to a highly efficient and sustainable synthesis route for this compound.
Another green approach involves the use of catalytic C-H bond silylation . This method avoids the pre-functionalization of the phenol (B47542) starting material, thereby reducing the number of synthetic steps and minimizing waste. nih.govscispace.comacs.orgnih.gov Research in this area would focus on designing selective catalysts that can directly silylate the hydroxyl group of 4-bromo-2-chlorophenol (B165030) in the presence of the halogenated aromatic ring, offering a more atom-economical process. researchgate.net The direct synthesis of organosilicon compounds is also being revisited with a focus on green chemistry principles, aiming to reduce the environmental impact of these foundational industrial processes. mdpi.com
The table below summarizes potential green chemistry approaches for the synthesis of this compound.
| Approach | Catalyst/Reagent | Advantages | Research Focus |
| Biocatalytic Silylation | Engineered Silicatein-α | Mild reaction conditions, aqueous media, high selectivity | Enzyme engineering for substrate specificity |
| Catalytic C-H Silylation | Transition Metal Catalysts | High atom economy, fewer synthetic steps | Catalyst design for selective O-silylation |
| Direct Synthesis | Green Catalysts | Reduced waste, energy efficiency | Development of environmentally friendly catalysts |
Exploration of Novel Reactivity Modes and Synthetic Transformations
The unique electronic properties conferred by the bromo and chloro substituents on the phenoxy ring of this compound open up possibilities for novel reactivity and synthetic transformations. The trimethylsilyl (B98337) group can act as a versatile protecting group or a reactive handle for further functionalization.
Future research could explore the use of this compound in transition metal-catalyzed cross-coupling reactions . The carbon-bromine bond, in particular, is a prime site for reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 4-position of the aromatic ring. The trimethylsilyl ether can be maintained during these transformations and deprotected at a later stage, providing a strategic route to complex multisubstituted phenols.
Furthermore, the silyl (B83357) group can direct ortho-lithiation or ortho-metalation , enabling functionalization at the positions adjacent to the oxygen atom. This regioselective functionalization is a powerful tool for the synthesis of highly substituted aromatic compounds. The resulting ortho-silyl phenols are versatile intermediates for various synthetic applications. scispace.com
Investigation of Catalytic Applications Beyond Conventional Organic Synthesis
The potential of this compound and its derivatives as catalysts is an emerging area of interest. The presence of the silicon atom and the halogenated aromatic ring could allow for the design of novel Lewis acid catalysts or catalyst precursors.
Research could focus on the development of silicon-based Lewis acids derived from this compound. The electronic properties of the aromatic ring, modulated by the halogen substituents, could influence the Lewis acidity of the silicon center, potentially leading to catalysts with unique reactivity and selectivity in organic transformations such as aldol (B89426) reactions, Diels-Alder reactions, and Friedel-Crafts alkylations.
Additionally, the compound could serve as a ligand precursor for the synthesis of transition metal complexes with catalytic activity. The phenoxy oxygen and potentially the aromatic ring could coordinate to a metal center, creating a catalytic species with applications in areas such as polymerization, oxidation, or asymmetric synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and transformations of this compound with flow chemistry and automated platforms represents a significant trend towards more efficient and reproducible chemical manufacturing. michs.jpnih.gov Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for reactions involving hazardous reagents or intermediates. polimi.itresearchgate.netnih.gov
Future work in this area will likely involve the development of continuous-flow processes for the synthesis of the target compound, potentially enabling safer handling of silylating agents and improving reaction yields and purity. Automated synthesis platforms could then be employed for the rapid screening of reaction conditions and the synthesis of a library of derivatives based on the this compound scaffold. This would accelerate the discovery of new compounds with desirable properties.
The table below outlines the potential benefits of integrating flow chemistry for the synthesis of this compound.
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Limited | Excellent |
| Mass Transfer | Often diffusion-controlled | Enhanced |
| Safety | Handling of hazardous reagents can be risky | Improved safety due to small reaction volumes |
| Scalability | Can be challenging | More straightforward |
| Reproducibility | Can vary between batches | High |
Advanced Materials Applications and Nanotechnology Integration
The unique properties of this compound make it a candidate for applications in advanced materials and nanotechnology. The trimethylsilyl group can act as a surface modifier or a coupling agent, while the halogenated aromatic moiety can impart specific properties such as flame retardancy or altered electronic characteristics.
In the field of nanotechnology , this compound could be used to functionalize the surface of nanoparticles, such as silica (B1680970) or metal oxides. labinsights.nl This surface modification can improve the dispersion of the nanoparticles in polymer matrices, leading to the development of nanocomposites with enhanced mechanical, thermal, or optical properties. nih.govresearchgate.netnih.gov The bromo and chloro substituents could also provide sites for further chemical modification on the nanoparticle surface.
Furthermore, research could explore the use of this compound as a precursor for the synthesis of hybrid organic-inorganic materials through sol-gel processes. mdpi.com The resulting materials could possess a unique combination of properties derived from both the organic (halogenated phenoxy) and inorganic (siloxane) components, with potential applications in coatings, sensors, or electronic devices. The development of functional silanes is a continuing area of research with potential for new applications in nanotechnology and biotechnology. zmsilane.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
